
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
説明
The compound “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” is a chemical compound that likely contains a tetrahydroquinoline core, a common structure found in many biologically active molecules . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines during synthesis .
Synthesis Analysis
The synthesis of compounds with a Boc protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group is typically achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
科学的研究の応用
Chemoselective Tert-Butoxycarbonylation Reagent 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process occurs without a base and is chemoselective, yielding high efficiency under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Tetrahydroquinoline Derivatives The compound is used in the improved synthesis of derivatives like (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This process involves a modified Pictet-Spengler reaction, offering high yields with minimal racemization. The final product's enantiomeric excess is enhanced to 99.4% through recrystallization (Liu et al., 2008).
Versatile Quinoline Ring Nucleus Synthesis It also facilitates the synthesis of N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, forming a versatile quinoline ring nucleus. This is achieved through a directed ortho lithiation reaction followed by the reaction with chloroiodopropane (Reed, Rotchford, & Strickland, 1988).
将来の方向性
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests that “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” and similar compounds could have potential applications in peptide synthesis and other areas of organic chemistry .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKRKMKUIPRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
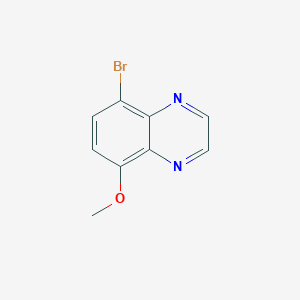
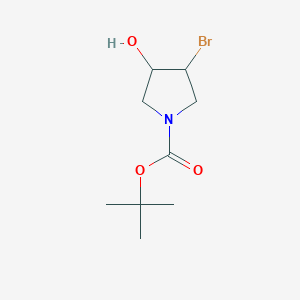

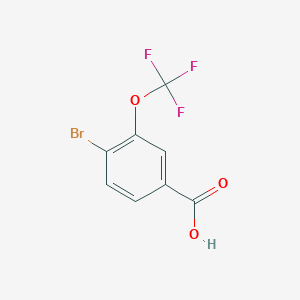
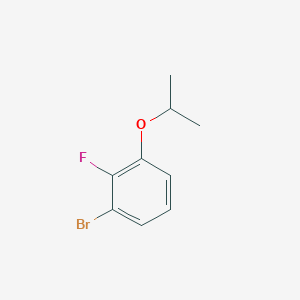
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)
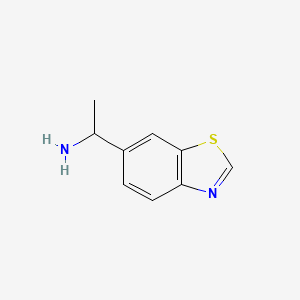
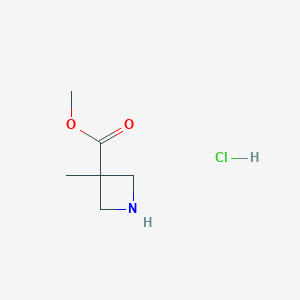
![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
